2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one
Overview
Description
2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylpiperazine core, which is substituted with a 3-chlorophenoxybutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the following steps:
Preparation of 3-chlorophenoxybutanoic acid: This intermediate can be synthesized by reacting 3-chlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the acyl chloride: The 3-chlorophenoxybutanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation of phenylpiperazine: The acyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.
1-[2-(3-chlorophenoxy)butanoyl]-4-ethylpiperazine: Similar structure but with an ethyl group instead of a phenyl group.
1-[2-(3-chlorophenoxy)butanoyl]-4-isopropylpiperazine: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity, biological activity, and overall properties. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-19(25-18-10-6-7-16(21)15-18)20(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15,19H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAYPHWPEZYZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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